![molecular formula C22H24ClN5O B12363790 3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(丙-2-炔-1-醇)-3-[4-(4-氨基甲基哌啶-1-基)-2-吡啶-4-基喹唑啉-8-基]丙-2-炔-1-醇;盐酸盐是一种复杂的化合物,具有哌啶环、喹唑啉部分和吡啶环。该化合物因其潜在的药理学性质而在药物化学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
8-(丙-2-炔-1-醇)-3-[4-(4-氨基甲基哌啶-1-基)-2-吡啶-4-基喹唑啉-8-基]丙-2-炔-1-醇;盐酸盐的合成通常涉及多个步骤:
哌啶环的形成: 哌啶环可以通过使用钴、钌或镍基纳米催化剂对吡啶衍生物进行氢化反应来合成.
喹唑啉部分的合成: 喹唑啉部分通常通过涉及适当前体的环化反应合成。
偶联反应: 哌啶和喹唑啉部分通过肽偶联反应偶联,该反应通常由EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑)等试剂促进。
最终组装: 最终化合物通过一系列取代和加成反应组装,然后进行纯化步骤,例如重结晶。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在哌啶环上,导致形成 N-氧化物。
还原: 还原反应可以在喹唑啉部分发生,可能导致二氢喹唑啉衍生物的形成。
取代: 该化合物可以发生亲核取代反应,特别是在氨基甲基上。
常用试剂和条件
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (mCPBA) 等试剂。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等试剂。
取代: 条件通常涉及在极性非质子溶剂中使用氢化钠 (NaH) 或碳酸钾 (K2CO3) 等碱。
主要产物
氧化: 哌啶环的 N-氧化物。
还原: 二氢喹唑啉衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
8-(丙-2-炔-1-醇)-3-[4-(4-氨基甲基哌啶-1-基)-2-吡啶-4-基喹唑啉-8-基]丙-2-炔-1-醇;盐酸盐有几种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为受体结合研究中配体的潜力。
医学: 探索其药理学特性,包括潜在的抗癌和抗炎活性。
工业: 用于开发新材料,并用作各种化学反应的催化剂。
作用机制
该化合物的作用机制涉及其与特定分子靶标(例如受体酪氨酸激酶)的相互作用。该化合物与这些受体结合,抑制其活性,从而调节各种细胞途径。 这可能导致诸如抑制癌细胞增殖和诱导癌细胞凋亡等效应 .
相似化合物的比较
类似化合物
2-氨基-4-(1-哌啶)吡啶衍生物: 这些化合物具有哌啶和吡啶部分,并以其对间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 的双重抑制而闻名.
取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物: 这些化合物因其抗结核活性而得到探索.
属性
分子式 |
C22H24ClN5O |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C22H23N5O.ClH/c23-15-16-8-12-27(13-9-16)22-19-5-1-3-17(4-2-14-28)20(19)25-21(26-22)18-6-10-24-11-7-18;/h1,3,5-7,10-11,16,28H,8-9,12-15,23H2;1H |
InChI 键 |
DIHPNCHJBXTGKM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CN)C2=NC(=NC3=C(C=CC=C32)C#CCO)C4=CC=NC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
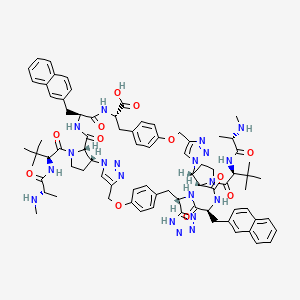
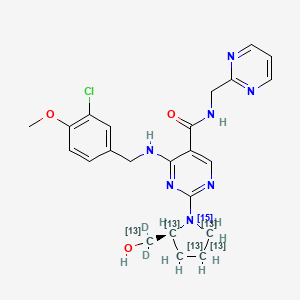
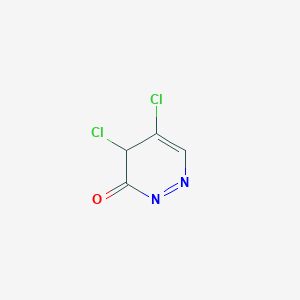
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)

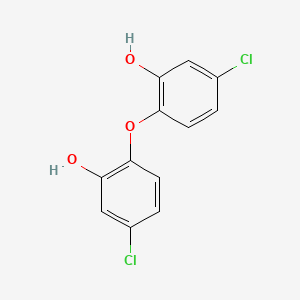
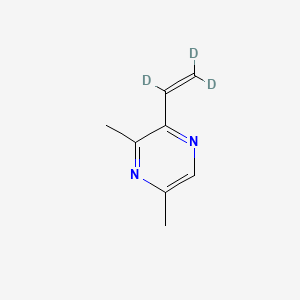

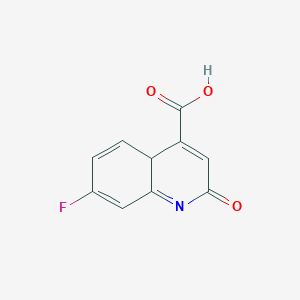
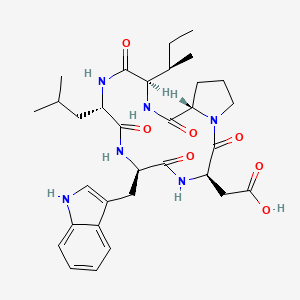
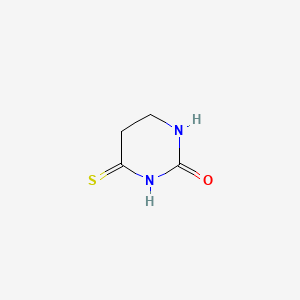
![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
